2-Fluoro-4-(trifluoromethoxy)benzamide
Overview
Description
2-Fluoro-4-(trifluoromethoxy)benzamide is an organic compound with the molecular formula C8H5F4NO2 It is characterized by the presence of both fluorine and trifluoromethoxy groups, which impart unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-(trifluoromethoxy)benzamide typically involves the introduction of the trifluoromethoxy group onto a benzamide scaffold. One common method involves the reaction of 2-fluoro-4-nitrobenzamide with trifluoromethanol in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group in precursor compounds can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The amine group can be oxidized to a nitro group or other functional groups using oxidizing agents.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride, dimethyl sulfoxide, elevated temperatures.
Reduction: Hydrogen gas, palladium on carbon catalyst.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products Formed
Nucleophilic substitution: Substituted benzamides with various nucleophiles.
Reduction: Amino derivatives of the benzamide.
Oxidation: Nitro derivatives or other oxidized forms of the benzamide.
Scientific Research Applications
2-Fluoro-4-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-(trifluoromethoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity and selectivity for these targets, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-methoxybenzamide: Similar structure but with a methoxy group instead of a trifluoromethoxy group.
4-(Trifluoromethoxy)benzamide: Lacks the fluorine atom on the benzene ring.
2-Fluoro-4-(trifluoromethyl)benzamide: Contains a trifluoromethyl group instead of a trifluoromethoxy group.
Uniqueness
2-Fluoro-4-(trifluoromethoxy)benzamide is unique due to the combination of both fluorine and trifluoromethoxy groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Properties
IUPAC Name |
2-fluoro-4-(trifluoromethoxy)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-6-3-4(15-8(10,11)12)1-2-5(6)7(13)14/h1-3H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMSWKYWHVBWDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301283482 | |
Record name | 2-Fluoro-4-(trifluoromethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301283482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240257-18-4 | |
Record name | 2-Fluoro-4-(trifluoromethoxy)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-18-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-4-(trifluoromethoxy)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301283482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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